molecular formula C7H13NO B11744012 Trans-Octahydro-Furo[2,3-C]Pyridine

Trans-Octahydro-Furo[2,3-C]Pyridine

Cat. No.: B11744012
M. Wt: 127.18 g/mol
InChI Key: ADAVWIVNHOHLGV-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-Octahydro-Furo[2,3-C]Pyridine is a heterocyclic compound that features a fused ring system consisting of a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-Octahydro-Furo[2,3-C]Pyridine can be synthesized through various synthetic routes. One common method involves the reaction of a suitable precursor with a furan derivative under specific conditions. For instance, the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution can yield a chalcone, which can then be used as a precursor to prepare pyridine derivatives .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Trans-Octahydro-Furo[2,3-C]Pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield furan derivatives, while reduction reactions may produce pyridine derivatives with altered functional groups .

Scientific Research Applications

Trans-Octahydro-Furo[2,3-C]Pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a scaffold for the development of bioactive compounds with potential therapeutic properties. In medicine, it is investigated for its potential as an anticancer agent due to its ability to disrupt key cellular signaling pathways . Additionally, in industry, it is utilized in the production of advanced materials with unique properties .

Mechanism of Action

Comparison with Similar Compounds

Trans-Octahydro-Furo[2,3-C]Pyridine can be compared with other similar compounds such as furo[3,2-c]pyridine and furo[2,3-b]pyridine. While these compounds share a similar fused ring structure, this compound is unique due to its specific ring fusion pattern and the presence of additional functional groups that confer distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydrofuro[2,3-c]pyridine

InChI

InChI=1S/C7H13NO/c1-3-8-5-7-6(1)2-4-9-7/h6-8H,1-5H2/t6-,7+/m1/s1

InChI Key

ADAVWIVNHOHLGV-RQJHMYQMSA-N

Isomeric SMILES

C1CNC[C@H]2[C@H]1CCO2

Canonical SMILES

C1CNCC2C1CCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.